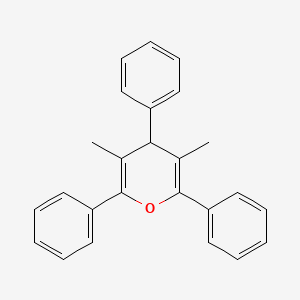
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran: is an organic compound belonging to the pyran family. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This specific compound is characterized by its three phenyl groups and two methyl groups attached to the pyran ring, making it a highly substituted derivative of pyran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran can be achieved through various synthetic routes. One common method involves the condensation of benzalacetophenone with acetophenone in the presence of a strong acid like fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) followed by refluxing for an hour . The product is then crystallized and purified.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the pyran ring.
Scientific Research Applications
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: This compound has similar structural features but lacks the phenyl groups, making it less complex.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: This derivative has hydroxyl groups instead of phenyl groups, which significantly alters its chemical properties.
Tetrahydropyran: A simpler pyran derivative with a saturated ring, used primarily as a protecting group in organic synthesis.
Uniqueness
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. The presence of three phenyl groups and two methyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
91404-18-1 |
|---|---|
Molecular Formula |
C25H22O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3,5-dimethyl-2,4,6-triphenyl-4H-pyran |
InChI |
InChI=1S/C25H22O/c1-18-23(20-12-6-3-7-13-20)19(2)25(22-16-10-5-11-17-22)26-24(18)21-14-8-4-9-15-21/h3-17,23H,1-2H3 |
InChI Key |
YBPXSEZFUAORIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C(C1C2=CC=CC=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
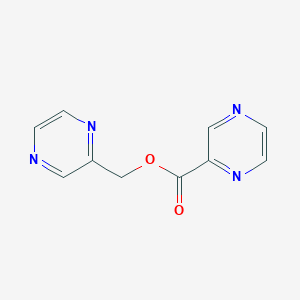
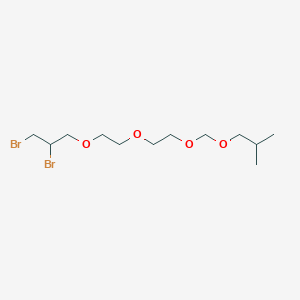
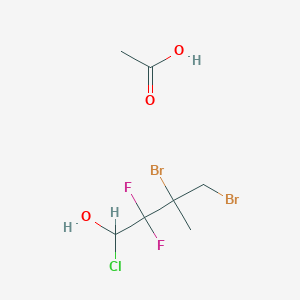
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
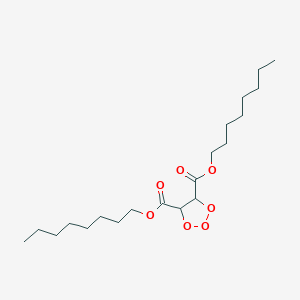
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
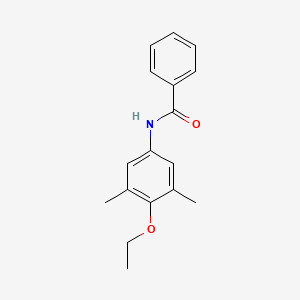

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
